Cas no 1804413-26-0 (Methyl 2-carboxybenzo[d]oxazole-4-carboxylate)
![Methyl 2-carboxybenzo[d]oxazole-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/1804413-26-0x500.png)
Methyl 2-carboxybenzo[d]oxazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-carboxybenzo[d]oxazole-4-carboxylate
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- インチ: 1S/C10H7NO5/c1-15-10(14)5-3-2-4-6-7(5)11-8(16-6)9(12)13/h2-4H,1H3,(H,12,13)
- InChIKey: HBKKFOWMHMTOKZ-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)O)=NC2C(C(=O)OC)=CC=CC1=2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 306
- トポロジー分子極性表面積: 89.6
- 疎水性パラメータ計算基準値(XlogP): 1.5
Methyl 2-carboxybenzo[d]oxazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081001727-1g |
Methyl 2-carboxybenzo[d]oxazole-4-carboxylate |
1804413-26-0 | 98% | 1g |
$12,726.02 | 2022-04-02 | |
Alichem | A081001727-500mg |
Methyl 2-carboxybenzo[d]oxazole-4-carboxylate |
1804413-26-0 | 98% | 500mg |
$7,993.60 | 2022-04-02 | |
Alichem | A081001727-250mg |
Methyl 2-carboxybenzo[d]oxazole-4-carboxylate |
1804413-26-0 | 98% | 250mg |
$5,392.51 | 2022-04-02 |
Methyl 2-carboxybenzo[d]oxazole-4-carboxylate 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
Methyl 2-carboxybenzo[d]oxazole-4-carboxylateに関する追加情報
Methyl 2-Carboxybenzo[d]oxazole-4-Carboxylate: A Comprehensive Overview
Methyl 2-carboxybenzo[d]oxazole-4-carboxylate, also known by its CAS number 1804413-26-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of benzo[d]oxazole derivatives, which are known for their unique electronic properties and potential applications in various industries. The name methyl 2-carboxybenzo[d]oxazole-4-carboxylate highlights its structural features, including the benzo[d]oxazole ring system, the carboxylate groups at positions 2 and 4, and the methyl ester functionality.
The benzo[d]oxazole ring system is a fused bicyclic structure consisting of a benzene ring and an oxazole ring. This structure imparts unique electronic properties to the compound, making it suitable for applications in optoelectronics and as a precursor for more complex molecules. The carboxylate groups at positions 2 and 4 further enhance its chemical reactivity and functional versatility. Recent studies have shown that these groups can be utilized in various synthetic transformations, such as coupling reactions and polymerization processes.
One of the most notable aspects of methyl 2-carboxybenzo[d]oxazole-4-carboxylate is its potential as a building block for advanced materials. Researchers have explored its use in the synthesis of conjugated polymers, which are widely used in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable π-conjugated systems has been validated in several recent studies, where it demonstrated excellent charge transport properties.
In addition to its role in materials science, methyl 2-carboxybenzo[d]oxazole-4-carboxylate has also been investigated for its biological activity. Preliminary studies suggest that this compound may exhibit antioxidant properties, making it a potential candidate for drug development. However, further research is required to fully understand its pharmacokinetics and bioavailability.
From a synthetic perspective, methyl 2-carboxybenzo[d]oxazole-4-carboxylate can be prepared through a variety of methods. One common approach involves the condensation of o-phenylenediamine with an aldehyde or ketone derivative, followed by oxidation to form the oxazole ring. The introduction of carboxylate groups can be achieved through esterification or direct carboxylation reactions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yields.
The structural versatility of methyl 2-carboxybenzo[d]oxazole-4-carboxylate has also made it a valuable tool in click chemistry. Its ability to participate in copper-catalyized azide-alkyne cycloaddition (CuAAC) reactions has been demonstrated in several studies, highlighting its potential for rapid assembly of complex molecules. This property is particularly advantageous in drug discovery and combinatorial chemistry.
Looking ahead, the applications of methyl 2-carboxybenzo[d]oxazole-4-carboxylate are expected to expand further as researchers continue to explore its unique properties. Its role as a versatile building block in organic synthesis positions it as an important compound in both academic and industrial settings. With ongoing advancements in synthetic methodologies and materials science, this compound is poised to contribute significantly to the development of next-generation technologies.
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